![molecular formula C19H20F3N3O3 B2502564 2-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine CAS No. 2202250-93-7](/img/structure/B2502564.png)
2-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C19H20F3N3O3 and its molecular weight is 395.382. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine is a complex organic molecule with potential therapeutic applications. Its unique structure, characterized by a trifluoromethyl group and a piperidine ring linked to an oxazole moiety, suggests significant biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The molecular formula of the compound is C18H20F3N3O3, and its structural representation includes several functional groups that contribute to its biological activity. The presence of the cyclopropyl group and oxazole enhances its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biological receptors and enzymes. Compounds with similar structures often modulate neurotransmitter systems or inhibit specific enzymes involved in disease pathways. For instance, the piperidinyl moiety may facilitate binding to central nervous system receptors, while the oxazole component can enhance metabolic stability and bioavailability.
Pharmacological Activities
Research indicates that compounds related to this structure exhibit a range of pharmacological activities:
- Antitumor Activity : Similar compounds have shown significant inhibitory effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Anti-inflammatory Effects : The modulation of inflammatory pathways has been observed, suggesting potential applications in treating inflammatory diseases.
- Antimicrobial Properties : Some derivatives have demonstrated effectiveness against various bacterial strains, indicating their potential use as antimicrobial agents.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Antitumor Activity : A study on isoxazole derivatives indicated that similar compounds exhibited potent cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanism involved apoptosis induction and cell cycle arrest, highlighting the therapeutic potential of these compounds in oncology .
- Anti-inflammatory Effects : Another study focused on the anti-inflammatory properties of heterocyclic compounds, revealing that derivatives with oxazole rings significantly reduced pro-inflammatory cytokine levels in vitro .
- Antimicrobial Properties : Research on pyrazole derivatives has shown that certain structural modifications can enhance antibacterial activity against resistant strains, suggesting that modifications similar to those in the target compound may yield promising antimicrobial agents .
Data Table: Summary of Biological Activities
科学的研究の応用
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of pyridine and oxazole have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.
Antiviral Activity
Preliminary studies suggest that this compound may interfere with viral replication mechanisms. It has been noted that compounds with similar frameworks can inhibit RNA-dependent RNA polymerase (RdRP) activity in viruses such as influenza A, suggesting a potential role in antiviral therapy.
Case Study 1: Antibacterial Activity Assessment
A study evaluated the antibacterial properties of various derivatives related to this compound using disc diffusion methods. Results indicated that certain derivatives showed promising activity against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Study 2: Antiviral Screening
In another study focusing on antiviral applications, compounds structurally related to this pyridine derivative were screened for their ability to inhibit the PA-PB1 interface in influenza A virus polymerase. Results demonstrated effective inhibition, paving the way for further development into antiviral agents .
特性
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O3/c20-19(21,22)16-2-1-3-17(23-16)27-11-12-6-8-25(9-7-12)18(26)14-10-15(28-24-14)13-4-5-13/h1-3,10,12-13H,4-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEXIVUZYMNIMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3CCC(CC3)COC4=CC=CC(=N4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。